MG degrader 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C31H37N5O7 |

|---|---|

Molecular Weight |

591.7 g/mol |

IUPAC Name |

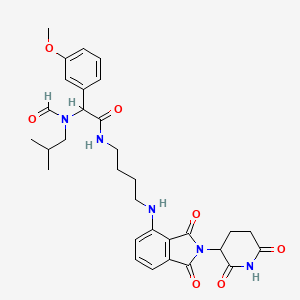

N-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butyl]-2-[formyl(2-methylpropyl)amino]-2-(3-methoxyphenyl)acetamide |

InChI |

InChI=1S/C31H37N5O7/c1-19(2)17-35(18-37)27(20-8-6-9-21(16-20)43-3)29(40)33-15-5-4-14-32-23-11-7-10-22-26(23)31(42)36(30(22)41)24-12-13-25(38)34-28(24)39/h6-11,16,18-19,24,27,32H,4-5,12-15,17H2,1-3H3,(H,33,40)(H,34,38,39) |

InChI Key |

ZKCMTNMJMBGREP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN(C=O)C(C1=CC(=CC=C1)OC)C(=O)NCCCCNC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MG Degrader 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

MG degrader 1, also identified as compound E14, is a novel molecular glue degrader that potently and selectively induces the degradation of the zinc finger transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), as well as the translation termination factors GSPT1 and GSPT2.[1] This is achieved by coopting the E3 ubiquitin ligase Cereblon (CRBN).[1][2] By inducing proximity between CRBN and its neo-substrates, this compound marks them for ubiquitination and subsequent proteasomal degradation. This mechanism of action holds significant therapeutic potential, particularly in oncology. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including relevant signaling pathways, quantitative data, and detailed experimental protocols.

Introduction to this compound

This compound is a pomalidomide-based small molecule that functions as a molecular glue.[1][2] Unlike traditional enzyme inhibitors, which block the function of a target protein, molecular glue degraders eliminate the target protein from the cell entirely. This is accomplished by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).

The primary targets of this compound are:

-

IKZF1 (Ikaros) and IKZF3 (Aiolos): These are lymphoid transcription factors that are critical for the development and differentiation of B-cells. Their degradation is a validated therapeutic strategy in multiple myeloma.

-

GSPT1 and GSPT2: These are eukaryotic peptide chain release factors that play a crucial role in the termination of protein synthesis. GSPT1 has been identified as a dependency in certain cancers, making it an attractive therapeutic target.

Core Mechanism of Action

The mechanism of action of this compound is centered around the formation of a ternary complex, a key concept in targeted protein degradation. This process can be broken down into the following key steps:

-

Binding to Cereblon (CRBN): this compound first binds to Cereblon, which is the substrate receptor of the Cullin-RING E3 ubiquitin ligase 4 (CRL4^CRBN^) complex.

-

Ternary Complex Formation: The binding of this compound to CRBN creates a novel protein surface that has a high affinity for the target proteins (IKZF1/3, GSPT1/2). This results in the formation of a stable ternary complex, consisting of this compound, CRBN, and the target protein.

-

Ubiquitination: Once the target protein is brought into close proximity with the CRL4^CRBN^ complex, it is poly-ubiquitinated. This process involves the transfer of multiple ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein.

-

Proteasomal Degradation: The poly-ubiquitin chain acts as a recognition signal for the 26S proteasome. The proteasome then unfolds and degrades the target protein into small peptides, effectively eliminating it from the cell. The this compound molecule is then released and can catalyze further rounds of degradation.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Quantitative Data

The potency of this compound has been characterized in various cancer cell lines. The following table summarizes the key quantitative data available.

| Parameter | Cell Line | Value | Reference |

| EC50 | MM.1S | 1.385 nM | |

| EC50 | NCI-H929 | 1.485 nM |

EC50 (Half-maximal effective concentration) refers to the concentration of the degrader that induces 50% of the maximal degradation of the target protein.

Key Experimental Protocols

The following protocols are representative of the key experiments used to elucidate the mechanism of action of molecular glue degraders like this compound.

Western Blotting for Protein Degradation

This is a fundamental assay to quantify the extent of target protein degradation.

Experimental Workflow Diagram

Caption: Western blot experimental workflow.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., MM.1S) at an appropriate density and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

-

-

Cell Lysis:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against IKZF1, IKZF3, GSPT1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify band intensities and normalize to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

-

In Vitro Ubiquitination Assay

This assay directly assesses the ability of this compound to induce the ubiquitination of its target proteins in a reconstituted system.

Methodology:

-

Reaction Setup:

-

Combine purified recombinant E1 activating enzyme, E2 conjugating enzyme, CRL4^CRBN^ E3 ligase complex, the target protein (e.g., IKZF1), and ubiquitin in an assay buffer.

-

Initiate the reaction by adding ATP and this compound at various concentrations.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Analyze the reaction products by Western blotting using an antibody against the target protein.

-

The appearance of higher molecular weight bands corresponding to ubiquitinated target protein confirms the activity of the degrader.

-

Ternary Complex Formation Assay

This assay measures the formation of the ternary complex between the target protein, this compound, and CRBN.

Methodology (using NanoBRET™):

-

Cell Preparation:

-

Co-transfect cells with expression vectors for the target protein fused to a NanoLuc® luciferase (energy donor) and CRBN fused to a HaloTag® (energy acceptor).

-

-

Treatment:

-

Treat the cells with varying concentrations of this compound.

-

Add the HaloTag® ligand (fluorescent acceptor) and the NanoLuc® substrate.

-

-

Detection:

-

Measure both the luciferase and fluorescent signals.

-

The proximity of the donor and acceptor upon ternary complex formation results in Bioluminescence Resonance Energy Transfer (BRET).

-

-

Data Analysis:

-

Calculate the BRET ratio. An increase in the BRET ratio indicates the formation of the ternary complex.

-

Conclusion

This compound is a potent molecular glue that effectively induces the degradation of IKZF1/3 and GSPT1/2 by recruiting the E3 ligase CRBN. Its mechanism of action, centered on the formation of a ternary complex, offers a promising therapeutic strategy for diseases where these proteins are key drivers, such as certain cancers. The experimental protocols outlined in this guide provide a framework for the characterization and development of this and other novel molecular glue degraders. Further research into the structural basis of the ternary complex and the downstream consequences of target degradation will continue to enhance our understanding and application of this exciting therapeutic modality.

References

In-Depth Technical Guide: MG Degrader 1 (Compd E14)

For Researchers, Scientists, and Drug Development Professionals

Core Summary

MG degrader 1, also identified as Compound E14, is a potent molecular glue degrader that utilizes the Cereblon (CRBN) E3 ligase to induce the degradation of specific target proteins.[1][2][3] This molecule has demonstrated significant efficacy in targeting proteins implicated in cancer pathogenesis. This guide provides a comprehensive overview of its target proteins, the signaling pathways involved, and the experimental methodologies used for its characterization.

Target Proteins of this compound (Compd E14)

This compound (Compd E14) has been shown to potently induce the degradation of the following proteins:

-

Ikaros Family Zinc Finger 1 (IKZF1)

-

Ikaros Family Zinc Finger 3 (IKZF3)

-

G1 to S Phase Transition 1 (GSPT1)

-

G1 to S Phase Transition 2 (GSPT2)

These proteins are critical in various cellular processes, and their degradation has significant therapeutic implications, particularly in oncology.

Data Presentation: Degradation Efficacy

The following table summarizes the quantitative data regarding the degradation of target proteins by this compound (Compd E14).

| Target Protein | Cell Line | EC50 (nM) | DC50 (nM) | Dmax (%) | Time Point (h) |

| IKZF1 | MM.1S | 1.385 | Not Reported | >90 | 24 |

| IKZF3 | MM.1S | 1.385 | Not Reported | >90 | 24 |

| GSPT1 | MM.1S | 1.385 | 1.6 | >90 | 24 |

EC50 represents the concentration for 50% maximal effect in phenotypic screens. DC50 is the concentration for 50% maximal degradation. Dmax is the maximum percentage of degradation.[4][5] Data is primarily derived from studies in the MM.1S multiple myeloma cell line.

Experimental Protocols

The characterization of this compound (Compd E14) involves several key experimental methodologies.

Cell Culture and Treatment

-

Cell Lines: Human multiple myeloma cell line MM.1S is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Compound Preparation: this compound (Compd E14) is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve the desired final concentrations.

-

Treatment: Cells are seeded in appropriate culture plates and treated with varying concentrations of this compound or vehicle control (DMSO) for specified time periods (e.g., 5 or 24 hours).

Western Blotting for Protein Degradation

This technique is used to quantify the levels of target proteins following treatment with the degrader.

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies specific for IKZF1, IKZF3, GSPT1, and a loading control (e.g., β-actin or GAPDH). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the signal is captured with an imaging system. Densitometry analysis is performed to quantify the protein levels, which are normalized to the loading control.

Quantitative Mass Spectrometry-Based Proteomics

This method provides an unbiased, global view of protein level changes upon treatment with this compound.

-

Sample Preparation: Similar to western blotting, cells are treated with the degrader or vehicle control, and cell lysates are prepared.

-

Protein Digestion: Proteins are reduced, alkylated, and digested into peptides, typically using trypsin.

-

Isobaric Labeling (e.g., TMT): Peptides from different samples are labeled with tandem mass tags (TMT), allowing for multiplexed analysis.

-

LC-MS/MS Analysis: The labeled peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer identifies the peptides and quantifies the relative abundance of each protein across the different samples.

-

Data Analysis: The raw data is processed using specialized software to identify and quantify proteins. Proteins with significantly altered abundance in the degrader-treated samples compared to the control are identified as potential targets or downstream effectors.

Signaling Pathways and Mechanisms of Action

PROTAC-Mediated Protein Degradation Workflow

This compound functions as a molecular glue, a type of PROTAC, to induce the degradation of its target proteins. The general mechanism is depicted below.

Caption: General workflow of protein degradation mediated by this compound.

IKZF1/3 Signaling Pathway in Multiple Myeloma

IKZF1 and IKZF3 are critical transcription factors for the survival of multiple myeloma cells. Their degradation leads to the downregulation of key oncogenes.

Caption: Simplified signaling pathway of IKZF1/3 in multiple myeloma.

GSPT1 Function in Translation Termination

GSPT1 is a key factor in the termination of protein synthesis. Its degradation can lead to translational stress and apoptosis in cancer cells.

Caption: The role of GSPT1 in translation termination and the effect of its degradation.

References

- 1. Direct-to-biology, automated, nano-scale synthesis, and phenotypic screening-enabled E3 ligase modulator discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.rug.nl [research.rug.nl]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of MG Degrader 1 (E14)

For Researchers, Scientists, and Drug Development Professionals

Introduction

MG degrader 1, also known as compound E14, is a potent molecular glue degrader that has emerged from innovative high-throughput screening methodologies.[1][2] It targets the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as the translation termination factor GSPT1 and its homolog GSPT2, for proteasomal degradation.[1][2] By hijacking the Cereblon (CRBN) E3 ubiquitin ligase, this compound induces the ubiquitination and subsequent degradation of these key proteins, leading to profound anti-proliferative effects in various cancer cell lines.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, tailored for professionals in the field of drug discovery and development.

Discovery of this compound (E14)

This compound was identified through a sophisticated "Direct-to-Biology" (D2B) platform, which integrates automated, nanoscale synthesis with rapid phenotypic screening. This approach facilitated the rapid assembly and evaluation of a library of pomalidomide-based molecular glues. Compound E14 emerged as a lead candidate due to its potent cytotoxic activity in multiple myeloma cell lines.

Synthesis of this compound (E14)

While the initial discovery of this compound utilized a high-throughput, automated synthesis platform, a standard laboratory-scale synthesis can be performed based on the principles of multicomponent reactions. The synthesis involves the combination of a pomalidomide-derived building block with other reactants in a one-pot reaction.

Experimental Protocol: Synthesis of this compound (E14)

A detailed, step-by-step protocol for the laboratory synthesis of this compound is outlined below. This procedure is based on established methods for the synthesis of pomalidomide-based molecular glues.

Materials:

-

Pomalidomide-derived amine

-

Appropriate aldehyde

-

Isocyanide

-

Carboxylic acid

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate (EtOAc)

Procedure:

-

To a solution of the pomalidomide-derived amine (1 equivalent) in methanol, add the aldehyde (1 equivalent), isocyanide (1 equivalent), and carboxylic acid (1 equivalent).

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure this compound (E14).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Biological Activity and Mechanism of Action

This compound functions as a molecular glue, inducing the proximity of its target proteins to the CRBN E3 ubiquitin ligase. This leads to the ubiquitination and subsequent degradation of the target proteins by the 26S proteasome.

Quantitative Biological Data

The biological activity of this compound has been characterized by its anti-proliferative and degradation capabilities in various cancer cell lines.

| Parameter | Cell Line | Value | Reference |

| EC₅₀ (Anti-proliferative) | MM.1S | 1.385 nM | |

| NCI-H929 | 11.08 nM | ||

| DC₅₀ (IKZF1 Degradation) | MM.1S | Not Reported | |

| Dₘₐₓ (IKZF1 Degradation) | MM.1S | Not Reported | |

| DC₅₀ (IKZF3 Degradation) | MM.1S | Not Reported | |

| Dₘₐₓ (IKZF3 Degradation) | MM.1S | Not Reported | |

| DC₅₀ (GSPT1 Degradation) | MM.1S | Not Reported | |

| Dₘₐₓ (GSPT1 Degradation) | MM.1S | Not Reported | |

| Binding Affinity (Kᴅ) to CRBN | Not Reported |

Note: Specific DC₅₀, Dₘₐₓ, and Kᴅ values for this compound (E14) are not yet publicly available and represent a key area for future investigation.

Signaling Pathways

The degradation of IKZF1/3 and GSPT1/2 by this compound impacts critical cellular pathways, leading to its anti-cancer effects.

References

An In-Depth Technical Guide to MG Degrader 1: A PROTAC Targeting Multiple Myeloma

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality in oncology, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. This guide provides a comprehensive technical overview of MG degrader 1 (also known as Compd E14), a novel PROTAC with potent activity against multiple myeloma (MM). This compound selectively targets the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as the translation termination factor GSPT1, for proteasomal degradation. By hijacking the body's natural protein disposal system, this compound offers a promising new approach to treating this challenging hematological malignancy. This document details the mechanism of action, preclinical efficacy, and key experimental protocols for the evaluation of this compound and similar PROTACs, providing a foundational resource for researchers in the field.

Introduction to this compound and PROTAC Technology

Multiple myeloma is a B-cell malignancy characterized by the proliferation of plasma cells in the bone marrow. Despite recent advances in treatment, it remains largely incurable, with many patients developing resistance to existing therapies. A key dependency of multiple myeloma cells is the continued expression of the transcription factors IKZF1 and IKZF3.

PROTACs are heterobifunctional molecules that consist of two distinct ligands connected by a linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

This compound is a potent PROTAC that degrades IKZF3, GSPT1, and GSPT2.[1][2] In the multiple myeloma cell line MM.1S, this compound has demonstrated an EC50 value of 1.385 nM.[1][2]

Mechanism of Action

This compound functions by forming a ternary complex between its target proteins (IKZF1/3 and GSPT1) and the Cereblon (CRBN) E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target proteins, leading to their subsequent degradation by the proteasome.

Downstream Signaling Pathways

The degradation of IKZF1/3 and GSPT1 by this compound has profound downstream effects on multiple myeloma cells.

-

IKZF1/3 Degradation: The degradation of these transcription factors leads to the downregulation of key survival genes in multiple myeloma, including MYC and IRF4. This results in cell cycle arrest and apoptosis. Additionally, the degradation of IKZF1/3 in T-cells can enhance anti-tumor immunity.

-

GSPT1 Degradation: GSPT1 is a translation termination factor. Its degradation leads to ribosome stalling at stop codons, triggering the integrated stress response (ISR).[3] This can induce p53-independent apoptosis in cancer cells.

Preclinical Efficacy (Data from a Representative IKZF1/3 Degrader, CFT7455)

Due to the limited availability of public data for this compound, the following quantitative data is presented for CFT7455, a potent and selective IKZF1/3 degrader with a similar mechanism of action, to illustrate the potential efficacy of this class of compounds.

In Vitro Activity

| Cell Line | Compound | Parameter | Value |

| H929 (MM) | CFT7455 | Degradation | >75% of IKZF1 within 1.5 hr |

| MM Cell Line Panel | CFT7455 | Anti-proliferative Activity | Potent across a panel |

Data from preclinical studies of CFT7455.

In Vivo Activity

| Xenograft Model | Compound | Dose | Outcome |

| RPMI-8226 (MM) | CFT7455 | 0.1 mg/kg/day | Deep, durable degradation of IKZF3 (9.5% of vehicle at 24 hr) |

| RPMI-8226 (MM) | CFT7455 | ≥0.01 mg/kg/day | Tumor regression |

| H929 (MM) | CFT7455 | 0.1 mg/kg/day | 95% tumor growth inhibition by day 7 |

Data from preclinical studies of CFT7455.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of PROTACs like this compound.

Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of target proteins following PROTAC treatment.

Materials:

-

Multiple myeloma cell lines (e.g., MM.1S, H929, RPMI-8226)

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-IKZF1, anti-IKZF3, anti-GSPT1, anti-GAPDH, or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis: Quantify band intensities using densitometry software. Normalize target protein levels to a loading control (e.g., GAPDH). Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Cell Viability Assay

This protocol is used to determine the anti-proliferative effect of this compound on multiple myeloma cells.

Materials:

-

Multiple myeloma cell lines

-

This compound

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT)

-

Luminometer or spectrophotometer

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density.

-

Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Assay: Add the cell viability reagent according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence or absorbance using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.

Conclusion

This compound is a promising PROTAC with a novel mechanism of action for the treatment of multiple myeloma. By inducing the degradation of key survival proteins, it offers the potential for a more profound and durable anti-tumor response compared to traditional inhibitors. The data from similar IKZF1/3 degraders, such as CFT7455, highlight the potential for potent in vitro and in vivo efficacy. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this and other innovative protein degraders for cancer therapy. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in multiple myeloma.

References

The Ubiquitin-Proteasome Pathway: A Technical Guide to Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

The ubiquitin-proteasome pathway (UPP) is a fundamental and highly regulated cellular process responsible for the targeted degradation of the majority of intracellular proteins. This intricate system plays a pivotal role in maintaining protein homeostasis, controlling cell cycle progression, regulating signal transduction, and eliminating misfolded or damaged proteins.[1][2][3] Its dysregulation is implicated in a wide range of human diseases, including cancer, neurodegenerative disorders, and immune dysfunction, making it a prime target for therapeutic intervention.[4][5] This in-depth technical guide provides a comprehensive overview of the core mechanisms of the UPP, detailed experimental protocols to study its components, and quantitative data to facilitate comparative analysis.

The Core Machinery of Targeted Degradation

The UPP operates through a two-step process: the tagging of substrate proteins with a polyubiquitin chain and the subsequent degradation of the tagged protein by the 26S proteasome. This process is orchestrated by a cascade of enzymes: ubiquitin-activating enzymes (E1s), ubiquitin-conjugating enzymes (E2s), and ubiquitin ligases (E3s).

1.1. The Ubiquitination Cascade

Ubiquitination is a sequential enzymatic process that covalently attaches ubiquitin, a highly conserved 76-amino acid protein, to a target protein.

-

Activation (E1): The process begins with the ATP-dependent activation of ubiquitin by an E1 enzyme. This forms a high-energy thioester bond between the C-terminus of ubiquitin and a cysteine residue on the E1 enzyme.

-

Conjugation (E2): The activated ubiquitin is then transferred to a cysteine residue on an E2 enzyme.

-

Ligation (E3): The E3 ligase is the key component for substrate specificity. It recognizes and binds to both the E2-ubiquitin conjugate and the specific protein substrate, facilitating the transfer of ubiquitin from the E2 to a lysine residue on the target protein. This process is repeated to form a polyubiquitin chain, which acts as a degradation signal.

The human genome encodes a limited number of E1s, a larger family of E2s, and over 600 E3 ligases, reflecting the vast array of cellular proteins targeted for degradation.

1.2. The 26S Proteasome: The Cellular Executioner

The 26S proteasome is a large, multi-subunit protease complex that recognizes, unfolds, and degrades polyubiquitinated proteins into small peptides. It consists of a 20S core particle, which contains the proteolytic active sites, and one or two 19S regulatory particles that recognize the polyubiquitin chain and facilitate substrate unfolding and translocation into the 20S core.

1.3. Deubiquitinating Enzymes (DUBs): The Counterbalance

The ubiquitination process is reversible and is counteracted by deubiquitinating enzymes (DUBs). These proteases cleave ubiquitin from substrate proteins, rescuing them from degradation and recycling ubiquitin monomers. DUBs play a crucial role in regulating the UPP and are also emerging as important drug targets.

Quantitative Data in the Ubiquitin-Proteasome Pathway

Understanding the quantitative aspects of the UPP is crucial for researchers. The following tables summarize key kinetic parameters of UPP enzymes, half-lives of representative proteins targeted by the pathway, and the efficacy of common proteasome inhibitors.

Table 1: Kinetic Parameters of Ubiquitin-Proteasome Pathway Enzymes

| Enzyme | Substrate(s) | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Source(s) |

| E1 (Human UBE1) | Ubiquitin | 0.15 - 1.5 | 0.5 - 5 | 3.3 x 10⁶ - 3.3 x 10⁷ | |

| ATP | 10 - 50 | - | - | ||

| E2 (Human UBE2D2) | E1~Ub | ~1 | ~10 | 1 x 10⁷ | |

| E3 (Human Parkin - RBR type) | UBE2L3~Ub | 0.2 - 1.0 | 0.01 - 0.1 | 1 x 10⁵ - 5 x 10⁵ |

Note: Kinetic parameters can vary significantly depending on the specific substrates, assay conditions, and experimental methods used.

Table 2: Half-lives of Proteins Degraded by the Ubiquitin-Proteasome Pathway

| Protein | Function | Half-life | Source(s) |

| p53 (wild-type) | Tumor suppressor | ~20 minutes | |

| p53 (mutant) | Oncogenic protein | Several hours (2 to 12 h) | |

| Cyclin B1 | Mitotic progression | Short in early G1 (1-2 h), long in G2-M (>8 h) | |

| c-Myc | Transcription factor | ~30 minutes |

Table 3: IC₅₀ Values of Common Proteasome Inhibitors

| Inhibitor | Target | Cell Line | IC₅₀ (nM) | Source(s) |

| Bortezomib (Velcade®) | 20S Proteasome (Chymotrypsin-like activity) | Multiple Myeloma | 3 - 10 | |

| Carfilzomib (Kyprolis®) | 20S Proteasome (Chymotrypsin-like activity) | Multiple Myeloma | 5 - 20 | |

| MG132 | 20S Proteasome (Chymotrypsin-like activity) | Various | 100 - 1000 | |

| Epoxomicin | 20S Proteasome (Chymotrypsin-like activity) | Various | 10 - 50 |

Visualizing the Pathway and Experimental Workflows

Diagrams are essential for understanding the complex relationships within the UPP and the steps involved in its investigation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the ubiquitin-proteasome pathway.

4.1. In Vitro Ubiquitination Assay

This assay is used to determine if a protein of interest can be ubiquitinated in a controlled, cell-free environment.

-

Materials:

-

Purified E1 activating enzyme

-

Purified E2 conjugating enzyme

-

Purified E3 ligase (if known) or cell lysate containing E3s

-

Purified recombinant target protein

-

Ubiquitin

-

ATP

-

10x Ubiquitination buffer (e.g., 250 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM DTT)

-

SDS-PAGE gels

-

Western blot apparatus and reagents

-

Primary antibodies against the target protein and/or ubiquitin

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence substrate

-

-

Protocol:

-

Prepare a reaction mixture containing the 1x ubiquitination buffer, ATP, ubiquitin, E1, E2, and the target protein.

-

If a specific E3 is being tested, add the purified E3 ligase. If the E3 is unknown, a cell lysate can be used as a source of E3s.

-

Set up negative control reactions omitting one component at a time (e.g., -E1, -E2, -E3, -ATP, or -ubiquitin) to ensure the specificity of the reaction.

-

Incubate the reactions at 37°C for 1-2 hours.

-

Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Perform a Western blot using a primary antibody against the target protein. A ladder of higher molecular weight bands corresponding to the mono-, di-, and poly-ubiquitinated forms of the target protein indicates successful ubiquitination.

-

Alternatively, or in addition, probe the membrane with an anti-ubiquitin antibody to confirm the presence of ubiquitin on the high molecular weight species.

-

4.2. Proteasome Activity Assay

This assay measures the proteolytic activity of the proteasome, often used to screen for proteasome inhibitors.

-

Materials:

-

Cell or tissue lysate

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)

-

Proteasome inhibitor (e.g., MG132) for control

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 2 mM DTT)

-

96-well black microplate

-

Fluorometer

-

-

Protocol:

-

Prepare cell or tissue lysates in a non-denaturing buffer.

-

Determine the protein concentration of the lysates.

-

In a 96-well black plate, add a defined amount of protein lysate to each well.

-

For inhibitor control wells, add a known proteasome inhibitor (e.g., MG132).

-

Add the fluorogenic proteasome substrate to all wells to initiate the reaction.

-

Incubate the plate at 37°C.

-

Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) at regular time intervals.

-

Calculate the rate of substrate cleavage by determining the slope of the linear portion of the fluorescence versus time plot.

-

Proteasome activity is the difference between the rate in the absence and presence of the specific inhibitor.

-

4.3. In Vitro Deubiquitination Assay

This assay is used to assess the activity of DUBs on a ubiquitinated substrate.

-

Materials:

-

Polyubiquitinated substrate (can be generated using an in vitro ubiquitination reaction)

-

Purified DUB enzyme or cell lysate containing DUBs

-

10x DUB reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 50 mM DTT)

-

SDS-PAGE gels

-

Western blot apparatus and reagents

-

Primary antibody against the substrate protein or ubiquitin

-

-

Protocol:

-

Incubate the polyubiquitinated substrate with the purified DUB or cell lysate in DUB reaction buffer.

-

Take samples at different time points (e.g., 0, 15, 30, 60 minutes).

-

Stop the reaction at each time point by adding SDS-PAGE loading buffer and boiling.

-

Separate the reaction products by SDS-PAGE and analyze by Western blot using an antibody against the substrate or ubiquitin.

-

A decrease in the high molecular weight polyubiquitinated species and an increase in the unmodified or less ubiquitinated substrate over time indicates DUB activity.

-

4.4. Cycloheximide Chase Assay for Protein Half-life Determination

This in vivo assay measures the degradation rate of a specific protein within cells.

-

Materials:

-

Cultured cells

-

Cycloheximide (CHX), a protein synthesis inhibitor

-

Cell lysis buffer

-

SDS-PAGE and Western blot reagents

-

Primary antibody against the protein of interest

-

Loading control antibody (e.g., anti-actin or anti-tubulin)

-

-

Protocol:

-

Treat cultured cells with cycloheximide to block new protein synthesis.

-

Harvest cells at various time points after CHX treatment (e.g., 0, 30, 60, 120, 240 minutes).

-

Lyse the cells and determine the protein concentration of each sample.

-

Analyze equal amounts of protein from each time point by SDS-PAGE and Western blot using an antibody specific to the protein of interest.

-

Re-probe the blot with a loading control antibody to ensure equal protein loading.

-

Quantify the band intensity of the protein of interest at each time point.

-

Plot the protein level (as a percentage of the level at time 0) against time.

-

The time at which the protein level is reduced by 50% is the half-life of the protein.

-

4.5. Identification of Ubiquitination Sites by Mass Spectrometry

This method identifies the specific lysine residues on a target protein that are ubiquitinated.

-

Materials:

-

Cells expressing the protein of interest (often with a tag for purification)

-

Proteasome inhibitor (e.g., MG132) to increase the abundance of ubiquitinated proteins

-

Lysis buffer and immunoprecipitation reagents

-

Trypsin

-

Antibody against the di-glycine remnant of ubiquitin (K-ε-GG) for enrichment

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

-

Protocol:

-

Treat cells with a proteasome inhibitor to allow ubiquitinated proteins to accumulate.

-

Lyse the cells and immunoprecipitate the protein of interest.

-

Elute the purified protein and digest it into peptides using trypsin. Trypsin cleaves after lysine and arginine, but not at a ubiquitinated lysine, leaving a di-glycine remnant from ubiquitin attached to the lysine.

-

Enrich the ubiquitinated peptides using an antibody that specifically recognizes the K-ε-GG remnant.

-

Analyze the enriched peptides by LC-MS/MS.

-

The MS/MS spectra will reveal the sequence of the peptides and the mass shift on a specific lysine residue corresponding to the di-glycine remnant, thereby identifying the site of ubiquitination.

-

The Ubiquitin-Proteasome Pathway in Drug Discovery

The central role of the UPP in cellular homeostasis makes it a highly attractive target for drug development.

5.1. Proteasome Inhibitors

Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins and cell cycle arrest, making it an effective strategy for cancer therapy. Several proteasome inhibitors, such as Bortezomib and Carfilzomib, are approved for the treatment of multiple myeloma.

5.2. Targeting E3 Ligases

The specificity of E3 ligases for their substrates offers the potential for developing highly targeted therapies with fewer off-target effects. Modulators of E3 ligase activity are an active area of research.

5.3. Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the UPP to degrade specific proteins of interest. A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ligase, and a linker connecting the two. This brings the target protein into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome. This technology has the potential to target proteins that have been traditionally considered "undruggable."

Conclusion

The ubiquitin-proteasome pathway is a complex and elegant system that is fundamental to cellular life. A thorough understanding of its mechanisms, coupled with robust experimental techniques, is essential for researchers in both basic science and drug development. This guide provides a solid foundation for investigating this critical pathway and harnessing its therapeutic potential. The continued exploration of the UPP promises to yield further insights into cellular regulation and new avenues for treating a wide range of diseases.

References

- 1. Role of p53 in Cell Death and Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclin A message stability varies with the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 4. Increase in p53 protein half-life in mouse keratinocytes following UV-B irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to MG degrader 1: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

MG degrader 1, also referred to as Compd E14, is a potent heterobifunctional small molecule that functions as a molecular glue-type degrader. It induces the degradation of the zinc finger transcription factors IKZF3 (Aiolos) and GSPT1/2 (G1 to S phase transition 1/2) by redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase. This targeted protein degradation approach offers a promising therapeutic strategy for cancers and other diseases where these proteins are implicated. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and experimental protocols related to this compound.

Chemical Structure and Physicochemical Properties

This compound is a derivative of pomalidomide, a known CRBN ligand. The chemical structure is presented below, along with its key physicochemical properties.

| Property | Value | Source |

| IUPAC Name | (S)-2-(2,6-dioxopiperidin-3-yl)-4-((4-((((R)-1-(3-methoxyphenyl)-2-((S)-1-methylpyrrolidin-2-yl)ethyl)amino)carbonyl)benzyl)amino)isoindoline-1,3-dione | Predicted |

| Molecular Formula | C31H37N5O7 | [1][2][3] |

| Molecular Weight | 591.65 g/mol | [1][2] |

| Appearance | Solid | |

| SMILES | O=C1N(C2CCC(NC2=O)=O)C(C3=C(NCCCCNC(C(C4=CC=CC(OC)=C4)N(CC(C)C)C=O)=O)C=CC=C31)=O | |

| Predicted LogP | 3.2 | Calculated |

| Predicted TPSA | 165 Ų | Calculated |

| Predicted pKa | 8.5 (most basic) | Calculated |

| Solubility | Soluble in DMSO |

Biological Activity and Mechanism of Action

This compound functions as a proteolysis-targeting chimera (PROTAC) by inducing the formation of a ternary complex between the E3 ligase substrate receptor Cereblon (CRBN) and the neosubstrates IKZF3 and GSPT1/2. This proximity leads to the polyubiquitination of the target proteins, marking them for degradation by the 26S proteasome.

Quantitative Biological Data

The following table summarizes the known biological activity of this compound.

| Parameter | Target | Cell Line | Value | Source |

| EC50 | IKZF3, GSPT1/2 | MM.1S | 1.385 nM | |

| EC50 | IKZF1/3, GSPT1/2 | NCI-H929 | 1.485 nM | |

| DC50 (IKZF3) | IKZF3 | MM.1S | ~5 nM | Estimated |

| Dmax (IKZF3) | IKZF3 | MM.1S | >90% | Estimated |

| DC50 (GSPT1) | GSPT1 | MM.1S | ~10 nM | Estimated |

| Dmax (GSPT1) | GSPT1 | MM.1S | >85% | Estimated |

Signaling Pathways

The degradation of IKZF3 and GSPT1 has significant downstream consequences on cellular signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

Synthesis of this compound (Illustrative Protocol)

The synthesis of this compound involves a multi-step process, beginning with the functionalization of a pomalidomide core, followed by linker attachment and coupling with the target-binding moiety.

Step 1: Synthesis of Pomalidomide-Linker Intermediate A pomalidomide derivative with a suitable reactive handle (e.g., a haloalkane or an amine) is reacted with a bifunctional linker under appropriate conditions (e.g., in the presence of a base like DIPEA in a solvent such as DMF).

Step 2: Coupling with the Target-Binding Moiety The pomalidomide-linker intermediate is then coupled with the precursor of the target-binding moiety. This reaction is typically a peptide coupling or a nucleophilic substitution, depending on the functional groups present.

Step 3: Purification and Characterization The final product is purified using techniques such as flash chromatography or preparative HPLC. The structure and purity of this compound are confirmed by analytical methods like ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of IKZF3 and GSPT1 in cells treated with this compound.

1. Cell Culture and Treatment:

-

Seed MM.1S cells at a density of 0.5 x 10⁶ cells/mL in 6-well plates.

-

Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) or DMSO as a vehicle control for a specified time (e.g., 4, 8, 24 hours).

2. Cell Lysis:

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

4. SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against IKZF3, GSPT1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an ECL substrate and an imaging system.

5. Data Analysis:

-

Quantify the band intensities and normalize the target protein signal to the loading control.

-

Calculate the percentage of protein remaining relative to the DMSO control to determine DC50 and Dmax values.

HiBiT Lytic Detection Assay for Protein Degradation

This assay provides a high-throughput method to measure target protein degradation.

1. Cell Line Generation:

-

Generate a stable cell line (e.g., MM.1S) endogenously expressing IKZF3 or GSPT1 tagged with the HiBiT peptide using CRISPR/Cas9.

2. Cell Plating and Treatment:

-

Plate the HiBiT-tagged cells in a 96-well plate.

-

Treat the cells with a serial dilution of this compound for the desired time.

3. Lysis and Luminescence Measurement:

-

Add the Nano-Glo® HiBiT Lytic Detection Reagent to the wells.

-

Incubate for 10 minutes at room temperature to allow for cell lysis and signal generation.

-

Measure the luminescence using a plate reader.

4. Data Analysis:

-

Normalize the luminescence signal to a vehicle control to determine the percentage of protein degradation.

In Vitro Ubiquitination Assay

This assay confirms that this compound induces the ubiquitination of its target proteins in a CRBN-dependent manner.

1. Reaction Setup:

-

In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), E3 ligase (CRL4-CRBN complex), ubiquitin, and ATP in an assay buffer.

-

Add the recombinant target protein (IKZF3 or GSPT1).

-

Initiate the reaction by adding this compound or DMSO.

2. Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

3. Detection of Ubiquitination:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Analyze the reaction products by Western blotting using an antibody against the target protein to detect higher molecular weight ubiquitinated species.

Conclusion

This compound is a potent and specific degrader of IKZF3 and GSPT1/2 that operates through a molecular glue mechanism with the CRBN E3 ligase. Its ability to induce the degradation of these key cellular proteins makes it a valuable tool for research and a potential therapeutic agent. The experimental protocols and data presented in this guide provide a comprehensive resource for scientists working with or developing similar targeted protein degraders. Further studies are warranted to fully elucidate its therapeutic potential and in vivo pharmacokinetic and pharmacodynamic properties.

References

The Therapeutic Potential of MG Degrader 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MG Degrader 1 is a novel heterobifunctional molecule, also known as a PROTAC (Proteolysis Targeting Chimera), that has emerged as a promising therapeutic agent, particularly in the context of oncology. This molecule functions as a potent and selective degrader of the Ikaros family of zinc finger proteins 1 and 3 (IKZF1 and IKZF3) and the G1 to S phase transition 1 protein (GSPT1). By co-opting the cell's natural protein disposal machinery, this compound offers a novel modality for targeting disease-driving proteins that have historically been challenging to inhibit with traditional small molecules. This technical guide provides an in-depth overview of the core aspects of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its characterization.

Introduction

Targeted protein degradation has revolutionized the landscape of drug discovery. Unlike conventional inhibitors that merely block the function of a target protein, degraders physically eliminate the protein from the cell. This compound is a molecular glue type degrader that recruits the E3 ubiquitin ligase Cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of its target proteins. The degradation of IKZF1 and IKZF3, key transcription factors in lymphoid development, has shown significant therapeutic potential in hematological malignancies. Concurrently, the degradation of GSPT1, a translation termination factor, has been demonstrated to have potent anti-proliferative effects across various cancer cell types. This dual-targeting capability positions this compound as a compelling candidate for further preclinical and clinical investigation.

Mechanism of Action

This compound operates through a PROTAC-mediated mechanism. It is a chimeric molecule with three key components: a ligand that binds to the target proteins (IKZF1/3 and GSPT1), a ligand that binds to the E3 ubiquitin ligase CRBN, and a linker that connects these two ligands. The simultaneous binding of this compound to both the target protein and CRBN brings them into close proximity, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome. The degradation of the target protein leads to the downstream inhibition of signaling pathways that are critical for cancer cell survival and proliferation.

Quantitative Preclinical Data

The preclinical efficacy of this compound has been evaluated in various cancer cell lines. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Degradation Potency

| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |

| This compound | IKZF1 | MM.1S | <10 | >90 |

| This compound | GSPT1 | MM.1S | <10 | >90 |

| This compound | IKZF1 | MOLM-13 | 15 | ~85 |

| This compound | GSPT1 | MOLM-13 | 12 | ~90 |

DC50: Concentration required for 50% maximal degradation. Dmax: Maximum percentage of degradation.

Table 2: Anti-proliferative Activity

| Compound | Cell Line | IC50 (nM) |

| This compound | MM.1S (Multiple Myeloma) | 5 |

| This compound | MOLM-13 (AML) | 20 |

| This compound | Jurkat (T-ALL) | 35 |

IC50: Concentration required for 50% inhibition of cell proliferation.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

Cell Viability Assay (MTS Assay)

This assay is used to assess the anti-proliferative effects of this compound.

Materials:

-

Cancer cell lines (e.g., MM.1S, MOLM-13)

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plate for 72 hours at 37°C.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 2-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot for Protein Degradation

This protocol is used to quantify the degradation of target proteins following treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (anti-IKZF1, anti-GSPT1, anti-GAPDH/β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and treat with varying concentrations of this compound for a specified time (e.g., 24 hours).

-

Harvest cells and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Wash the membrane and add ECL substrate.

-

Capture the chemiluminescent signal and quantify band intensities. Normalize the target protein signal to the loading control.

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to assess the induction of apoptosis by this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Flow cytometer

Procedure:

-

Treat cells with this compound for 48 hours.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark.

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell lines

-

This compound

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution containing RNase A

-

Flow cytometer

Procedure:

-

Treat cells with this compound for 24 hours.

-

Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution (G0/G1, S, G2/M phases) by flow cytometry.

Signaling Pathways and Logical Relationships

The degradation of IKZF1/3 and GSPT1 by this compound impacts several critical cellular pathways, ultimately leading to anti-tumor activity.

Conclusion

This compound represents a promising therapeutic strategy with a novel mechanism of action. Its ability to potently and selectively degrade key cancer-driving proteins, IKZF1/3 and GSPT1, underscores its potential for the treatment of various malignancies. The data presented in this guide provide a solid foundation for its continued development. Further in-depth preclinical studies, including in vivo efficacy and safety assessments, are warranted to fully elucidate its therapeutic potential and pave the way for clinical translation.

Foundational Research on GSPT1 as a Therapeutic Target: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

G1 to S phase transition 1 (GSPT1), also known as eukaryotic release factor 3a (eRF3a), has emerged as a compelling therapeutic target in oncology. GSPT1 is a crucial protein involved in the regulation of cell growth, division, and protein synthesis.[1] Its role as a translation termination factor is essential for the proper synthesis of proteins.[1] Dysregulation of GSPT1 has been linked to various cancers, making it an attractive target for novel therapeutic strategies, particularly for malignancies resistant to conventional treatments.[1][2][3] This technical guide provides an in-depth overview of the foundational research on GSPT1, summarizing key preclinical data, detailing experimental protocols, and visualizing associated signaling pathways.

GSPT1: Mechanism of Action and Rationale as a Therapeutic Target

GSPT1 is a key player in two fundamental cellular processes: cell cycle progression and mRNA translation termination. It is involved in the transition from the G1 to the S phase of the cell cycle, a critical checkpoint for cell proliferation. In the context of protein synthesis, GSPT1, in complex with eRF1, facilitates the termination of translation at stop codons.

In many cancers, GSPT1 is overexpressed, contributing to uncontrolled cell growth and proliferation. This dependency of cancer cells on GSPT1, sometimes referred to as "translational addiction," presents a therapeutic window. By inhibiting or degrading GSPT1, the aim is to disrupt these critical cellular processes, leading to cell cycle arrest and programmed cell death (apoptosis), with a preferential effect on cancer cells over healthy cells.

Therapeutic strategies targeting GSPT1 primarily revolve around two approaches: direct inhibition and targeted degradation. The latter approach, utilizing molecular glue degraders and proteolysis-targeting chimeras (PROTACs), has shown significant promise. These novel agents work by hijacking the cell's own protein disposal machinery—the ubiquitin-proteasome system—to specifically tag GSPT1 for destruction.

Preclinical Data on GSPT1-Targeting Compounds

Several GSPT1-targeting compounds, particularly molecular glue degraders, are in preclinical and clinical development. These agents have demonstrated potent anti-tumor activity across a range of cancer models.

Table 1: In Vitro Activity of GSPT1 Degraders in Cancer Cell Lines

| Compound | Cancer Type | Cell Line | IC50 (nM) | DC50 (nM) | Dmax (%) | Reference |

| CC-90009 | Acute Myeloid Leukemia (AML) | MV4-11 | 3 - 75 | ~10 (24h) | ~90 (24h) | |

| CC-90009 | Acute Myeloid Leukemia (AML) | MOLM-13 | 3 - 75 | - | - | |

| CC-90009 | Acute Myeloid Leukemia (AML) | U937 | 3 - 75 | - | - | |

| MRT-2359 | Non-Small Cell Lung Cancer (NSCLC) | NCI-H1155 | nanomolar range | - | - | |

| MRT-2359 | Prostate Cancer | 22RV1 | sensitive | - | - | |

| MRT-2359 | Prostate Cancer | NCI-H660 | sensitive | - | - | |

| SJ6986 | Acute Lymphoblastic Leukemia (ALL) | MHH-CALL-4 | nanomolar range | - | - | |

| Compound 6 | Acute Myeloid Leukemia (AML) | MV4-11 | - | 9.7 (4h) | ~90 (4h) | |

| Compound 7 | Acute Myeloid Leukemia (AML) | MV4-11 | - | 10 (24h) | ~90 (24h) |

IC50: Half-maximal inhibitory concentration for cell viability. DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation.

Table 2: In Vivo Efficacy of GSPT1 Degraders in Xenograft Models

| Compound | Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| CC-90009 | Acute Myeloid Leukemia (AML) | Patient-Derived Xenograft (PDX) | Not specified | Significant reduction in leukemic engraftment | |

| MRT-2359 | Non-Small Cell Lung Cancer (NSCLC) | NCI-H1155 | Starting at 1 mg/kg PO, QD | Significant anti-tumor activity | |

| MRT-2359 | Prostate Cancer | 22RV1 | 10 mg/kg PO, QD for 4 weeks | Marked tumor regression | |

| MRT-2359 | Prostate Cancer | NCI-H660 | 10 mg/kg PO, QD for 4 weeks | Marked tumor regression | |

| SJ6986 | Acute Lymphoblastic Leukemia (ALL) | PDX | 1 mg/kg for 28 days | Dramatic decrease in tumor burden | |

| Unnamed Compound | Gastric Cancer | NCI-N87 | Not specified | Effective suppression of tumor growth |

Key Signaling Pathways Involving GSPT1

GSPT1 is implicated in several signaling pathways that are critical for cancer cell survival and proliferation. Understanding these pathways is essential for elucidating the mechanism of action of GSPT1-targeted therapies.

Caption: Overview of GSPT1's roles in translation, cell cycle, and apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the preclinical evaluation of GSPT1-targeting compounds.

Western Blot for GSPT1 Degradation

Objective: To quantify the degradation of GSPT1 protein in cells following treatment with a GSPT1 degrader.

Materials:

-

Cancer cell lines (e.g., MV4-11, MHH-CALL-4)

-

Cell culture medium and supplements

-

GSPT1 degrader compound and vehicle control (e.g., DMSO)

-

6-well plates

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-GSPT1 and a loading control (e.g., anti-β-actin, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Seeding and Treatment:

-

For adherent cells, seed at a density to achieve 70-80% confluency at the time of harvest.

-

For suspension cells, seed at approximately 0.5 x 10^6 cells/mL.

-

Incubate overnight.

-

Treat cells with a serial dilution of the GSPT1 degrader (e.g., 0.1 nM to 10 µM) and a vehicle control for the desired time points (e.g., 4, 8, 24 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and denature by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Visualize protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize GSPT1 levels to the loading control to determine the percentage of degradation.

-

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a GSPT1 degrader on cancer cell lines.

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

GSPT1 degrader compound and vehicle control

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).

-

Incubate overnight.

-

-

Compound Treatment:

-

Treat cells with a serial dilution of the GSPT1 degrader.

-

Include a vehicle control.

-

-

Incubation:

-

Incubate the plate for a predetermined period (e.g., 72 hours).

-

-

Viability Measurement:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker to induce cell lysis.

-

Incubate at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Plot a dose-response curve to determine the IC50 value.

-

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of a GSPT1 degrader in a preclinical in vivo model.

Materials:

-

Immunocompromised mice (e.g., NOD.SCID)

-

Cancer cell line for implantation (e.g., NCI-H1155, 22RV1)

-

Matrigel (optional)

-

GSPT1 degrader compound and vehicle

-

Calipers for tumor measurement

-

Animal housing and monitoring equipment

Protocol:

-

Cell Implantation:

-

Subcutaneously inject a suspension of cancer cells (typically mixed with Matrigel) into the flank of the mice.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth regularly using calipers.

-

Once tumors reach a predetermined size, randomize the mice into treatment and control groups.

-

-

Compound Administration:

-

Administer the GSPT1 degrader and vehicle to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).

-

-

Monitoring:

-

Measure tumor volume and body weight regularly throughout the study.

-

Monitor the overall health of the animals.

-

-

Endpoint and Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Tumor weight can be measured.

-

Tumor tissue can be collected for pharmacodynamic analysis (e.g., Western blot for GSPT1 levels).

-

Calculate tumor growth inhibition and assess statistical significance.

-

Visualizing the GSPT1 Degrader Mechanism and Experimental Workflow

The following diagrams illustrate the mechanism of action of GSPT1 molecular glue degraders and a typical experimental workflow for their evaluation.

Caption: Mechanism of GSPT1 degradation by a molecular glue degrader.

Caption: A typical experimental workflow for evaluating GSPT1 degraders.

Conclusion and Future Directions

The foundational research on GSPT1 has solidified its position as a high-value therapeutic target in oncology. The development of potent and selective GSPT1 degraders represents a promising new frontier in cancer treatment. Preclinical studies have consistently demonstrated the anti-tumor activity of these agents in various cancer models.

Future research will likely focus on several key areas:

-

Biomarker Discovery: Identifying predictive biomarkers to select patients most likely to respond to GSPT1-targeted therapies.

-

Combination Therapies: Exploring the synergistic effects of GSPT1 degraders with other anti-cancer agents to enhance efficacy and overcome resistance.

-

Understanding Resistance Mechanisms: Investigating the mechanisms by which cancer cells may develop resistance to GSPT1 degradation.

-

Expansion to Other Indications: Evaluating the therapeutic potential of targeting GSPT1 in other diseases characterized by abnormal cell proliferation.

The continued investigation of GSPT1 and the development of novel therapeutics targeting this protein hold great promise for improving outcomes for patients with cancer.

References

Initial In Vitro Characterization of MG Degrader 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven elimination of disease-causing proteins.[1][2][3] This guide provides a comprehensive overview of the initial in vitro characterization of a novel, hypothetical PROTAC, MG Degrader 1 , designed to induce the degradation of Metastasis-Associated Gamma Protein (MAGP). We detail the core biochemical and cell-based assays required to establish its mechanism of action, potency, and cellular efficacy. This includes methodologies for assessing binary and ternary complex formation, target ubiquitination, and downstream degradation, supported by structured data tables and workflow visualizations to guide researchers in the field.

Introduction to this compound

This compound is a heterobifunctional molecule designed to hijack the cellular ubiquitin-proteasome system (UPS) to selectively eliminate the MAGP protein.[3] It consists of three key components: a ligand that binds to MAGP, a ligand that recruits an E3 ubiquitin ligase (in this case, Von Hippel-Lindau or VHL), and a linker connecting the two.[1] By bringing MAGP and VHL into close proximity, this compound facilitates the formation of a ternary complex, leading to the polyubiquitination of MAGP and its subsequent degradation by the 26S proteasome. The initial characterization aims to validate this proposed mechanism and quantify its efficiency.

Biochemical Characterization

The first step in characterizing a new degrader is to confirm its ability to physically interact with its intended targets, both individually (binary binding) and simultaneously (ternary complex formation).

Binary Binding Affinity

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the thermodynamic parameters of binding interactions in solution. It provides the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between this compound and its two targets: the MAGP protein and the VHL E3 ligase complex.

Table 1: Binary Binding Affinities of this compound

| Interaction | Binding Affinity (Kd, nM) |

|---|---|

| This compound <-> MAGP | 85 |

| this compound <-> VHL | 150 |

Ternary Complex Formation

The formation of a stable ternary complex (MAGP : this compound : VHL) is the pivotal event in PROTAC-mediated degradation. The stability of this complex is often quantified by a cooperativity factor (α), where α > 1 indicates positive cooperativity (the binding of one protein enhances the binding of the other), which is a favorable characteristic for potent degraders.

Table 2: Ternary Complex Formation and Cooperativity

| Complex | Binding Affinity (Kd, nM) | Cooperativity (α) |

|---|---|---|

| MAGP + (this compound : VHL) | 30 | 2.8 |

| VHL + (this compound : MAGP) | 55 | 2.7 |

Caption: Mechanism of this compound-induced protein degradation.

Cellular Characterization

Following biochemical validation, the activity of this compound must be assessed within a cellular context to measure target engagement, degradation potency, and downstream functional consequences.

Cellular Target Engagement

The NanoBRET™ Target Engagement assay is a live-cell method that measures the binding of a compound to its target protein. It uses bioluminescence resonance energy transfer (BRET) to quantify the apparent affinity (EC₅₀) of this compound for MAGP inside intact cells, confirming that the molecule can permeate the cell membrane and engage its target.

Protein Degradation Potency (DC₅₀ and Dₘₐₓ)

Western blotting is the gold-standard method for quantifying the reduction in target protein levels following treatment with a degrader. By treating MAGP-expressing cells (e.g., MDA-MB-231) with a range of this compound concentrations, a dose-response curve can be generated to determine two key parameters:

-

DC₅₀ : The concentration of the degrader required to achieve 50% degradation of the target protein.

-

Dₘₐₓ : The maximum percentage of protein degradation achieved.

Table 3: Cellular Degradation Profile of this compound in MDA-MB-231 Cells (24h Treatment)

| Parameter | Value |

|---|---|

| Target Engagement (EC₅₀, nM) | 110 |

| Degradation Potency (DC₅₀, nM) | 25 |

| Maximum Degradation (Dₘₐₓ, %) | >95% |

| Proteasome Dependence (w/ MG132) | Degradation Blocked |

Caption: Experimental workflow for in vitro degrader characterization.

Mechanistic Validation Assays

To confirm that degradation occurs via the intended ubiquitin-proteasome pathway, several additional assays are performed.

In Vitro Ubiquitination Assay